REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6].CC1(C)C(C)(C)OB([C:21]2[CH:33]=[CH:32][C:24]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])=[CH:23][CH:22]=2)O1.O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+]>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[C:28]([O:27][C:25]([C:24]1[CH:32]=[CH:33][C:21]([C:2]2[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=2)[C:5]([OH:7])=[O:6])=[CH:22][CH:23]=1)=[O:26])([CH3:31])([CH3:29])[CH3:30] |f:3.4.5,^1:51,53,72,91|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)O)C=C(N1)OC
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Name
|
|
Quantity
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29.2 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C1=CC=C(C(=O)OC(C)(C)C)C=C1)C
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
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O1CCOCC1
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Name
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Quantity
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25.4 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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160 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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3.7 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
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Quantity
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150 mL
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Type
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solvent
|
Smiles
|
O
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with an internal thermometer, condenser and nitrogen inlet
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Type
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CUSTOM
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Details
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The solution was degassed
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Type
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CUSTOM
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Details
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by bubbling with nitrogen for 15 min
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Duration
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15 min
|
Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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to reflux for 17 h
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Duration
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17 h
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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to give a thick brown suspension, which
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Type
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CUSTOM
|
Details
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The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted with further ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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washed with 1 N HCl and water
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Type
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CUSTOM
|
Details
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the black solids removed by filtration through a pad of celite
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Type
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DRY_WITH_MATERIAL
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Details
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the organic solution dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
|
Details
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The solution was then treated with decolorlizing charcoal
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Type
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TEMPERATURE
|
Details
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heated to 70° C. for 20 min
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Duration
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20 min
|
Type
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FILTRATION
|
Details
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The solution was then filtered through celite while hot and the solvent
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Type
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CUSTOM
|
Details
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removed under vacuum
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Type
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CUSTOM
|
Details
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to afford a yellow powder
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Type
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CUSTOM
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Details
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This material was purified by addition of methyl tert-butyl ether (55 mL)
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Type
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ADDITION
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Details
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followed by the slow addition of 1.85 L heptane
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Type
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STIRRING
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Details
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with stirring
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Type
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STIRRING
|
Details
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The mixture was stirred for 2 days
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Duration
|
2 d
|
Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=CC=C(C=C1)C=1C=C(C(=O)O)C=C(N1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.01 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |